Cas no 2101196-43-2 (4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide)

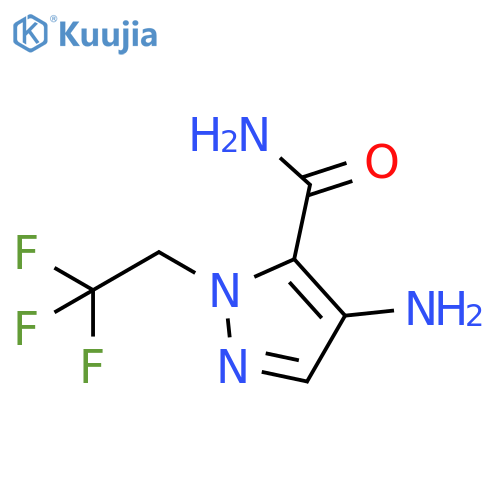

2101196-43-2 structure

商品名:4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

CAS番号:2101196-43-2

MF:C6H7F3N4O

メガワット:208.141190767288

CID:5154423

4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

- 1H-Pyrazole-5-carboxamide, 4-amino-1-(2,2,2-trifluoroethyl)-

-

- インチ: 1S/C6H7F3N4O/c7-6(8,9)2-13-4(5(11)14)3(10)1-12-13/h1H,2,10H2,(H2,11,14)

- InChIKey: AKEYVBXBPPUYCV-UHFFFAOYSA-N

- ほほえんだ: N1(CC(F)(F)F)C(C(N)=O)=C(N)C=N1

4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB554828-500 mg |

4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide; . |

2101196-43-2 | 500MG |

€589.80 | 2022-03-01 | ||

| abcr | AB554828-250 mg |

4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide; . |

2101196-43-2 | 250MG |

€454.70 | 2022-03-01 | ||

| abcr | AB554828-1 g |

4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide; . |

2101196-43-2 | 1g |

€787.20 | 2022-03-01 | ||

| abcr | AB554828-100 mg |

4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide; . |

2101196-43-2 | 100MG |

€343.30 | 2022-03-01 |

4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

2101196-43-2 (4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 249916-07-2(Borreriagenin)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量